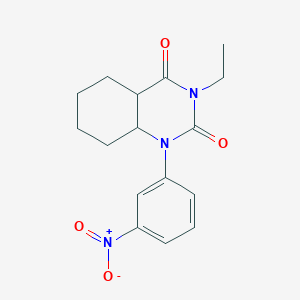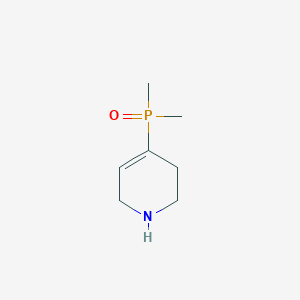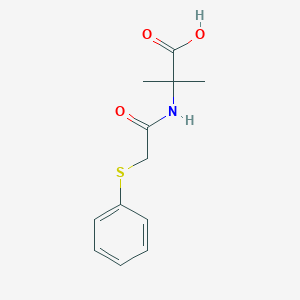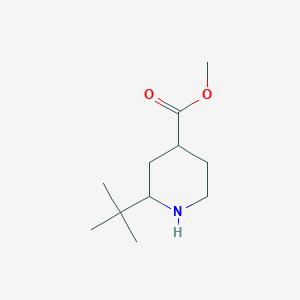![molecular formula C6H9NO2 B14783193 Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exo-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic amino acid with the molecular formula C6H9NO2 This compound is characterized by its unique bicyclo[210]pentane structure, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Amination: The introduction of the amino group is carried out through an amination reaction. This step requires the use of an amine source and appropriate catalysts to ensure the selective formation of the exo-3-amino group.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors and other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a different bicyclic structure and exhibits distinct chemical properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclic compound with two carboxylic acid groups, used in different applications.
3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: A compound with a pyrazinyl group, showcasing different reactivity and applications.
The uniqueness of exo-3-aminobicyclo[21
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
(1R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3?,4?,6-/m1/s1 |
InChI 键 |
LLGCBCPKHMYQSX-BBZZFXJRSA-N |
手性 SMILES |
C1C2[C@@]1(CC2N)C(=O)O |
规范 SMILES |
C1C2C1(CC2N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


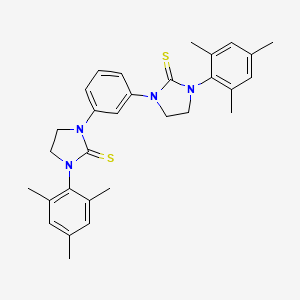
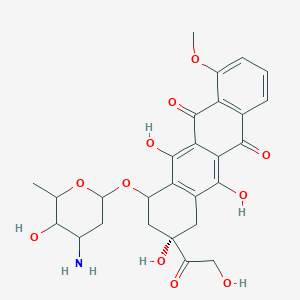
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
![5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14783152.png)
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
![2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14783163.png)
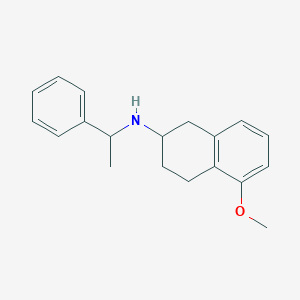
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
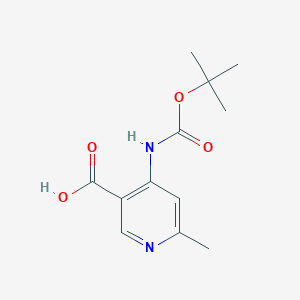
![Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14783190.png)
